molecular formula C19H16BrN5OS B2534279 N-(4-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1358909-00-8

N-(4-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2534279
CAS No.: 1358909-00-8
M. Wt: 442.34
InChI Key: CBTSFFVMDLVGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazoloquinoxaline core fused with a quinoxaline ring, substituted with an ethyl group at position 1. A sulfanylacetamide linker connects the core to a 4-bromophenyl group. Its molecular formula is C₁₉H₁₅BrN₆OS (calculated from and analogous structures).

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5OS/c1-2-16-23-24-18-19(22-14-5-3-4-6-15(14)25(16)18)27-11-17(26)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTSFFVMDLVGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 4-bromophenyl derivative, followed by the formation of the triazoloquinoxaline core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group may yield a corresponding phenol derivative, while nucleophilic substitution could result in various substituted phenyl derivatives .

Scientific Research Applications

The compound exhibits notable biological activities, particularly in the fields of oncology and neurology. Its structural components suggest potential mechanisms of action that can be harnessed for therapeutic purposes.

Anticancer Activity

Research indicates that compounds with a quinoxaline moiety, similar to N-(4-Bromophenyl)-2-({1-Ethyl-[1,2,4]Triazolo[4,3-a]Quinoxalin-4-Yl}Sulfanyl)Acetamide, have demonstrated significant anticancer properties. A study involving a series of quinoxaline derivatives reported their ability to inhibit cell proliferation in various cancer cell lines, including HCT-116 and MCF-7. These compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against these cell lines, indicating strong antiproliferative effects .

Neuroprotective Effects

Given the presence of the triazole ring in the compound's structure, there is potential for neuroprotective applications. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's disease. Inhibitors of AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .

General Synthetic Pathways

The synthetic route generally includes:

  • Formation of the quinoxaline core through cyclization reactions.
  • Introduction of the triazole moiety via azole synthesis techniques.
  • Sulfanylation to incorporate the sulfanyl group.
  • Acetylation to complete the acetamide functionalization.

This multi-step approach allows for the precise manipulation of molecular structure and properties.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds derived from quinoxaline and triazole frameworks:

Study on Quinoxaline Derivatives

A comprehensive study evaluated a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their derivatives for anticancer activity. The results indicated that these compounds could induce apoptosis and inhibit tumor growth through mechanisms such as tyrosine kinase inhibition and tubulin polymerization disruption .

Neuroprotective Studies

Another significant study focused on compounds containing triazole and quinoxaline derivatives as potential AChE inhibitors. The findings suggested that specific modifications in the molecular structure could enhance inhibitory potency against AChE, thus providing a basis for developing new treatments for Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The triazoloquinoxaline moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound A : 2-(Bis[1,2,4]Triazolo[4,3-a:3’,4’-c]Quinoxalin-3-Ylsulfanyl)-N-(4-Fluorophenyl)Acetamide
  • Structure: Contains a bis-triazoloquinoxaline core and a 4-fluorophenyl group.
  • Activity : Demonstrates potent TopoII inhibition, DNA intercalation, and apoptosis induction in Caco-2 cells (IC₅₀ < 10 µM) .
  • Key Difference: The dual triazoloquinoxaline moieties enhance DNA binding but may reduce solubility compared to the mono-core target compound.
Compound B : 5-(p-Fluorophenyl)-4,5-Dihydro-1,2,4-Triazolo[4,3-a]Quinoline
  • Structure: Triazoloquinoline core with a p-fluorophenyl substituent.
  • Activity : Anticonvulsant ED₅₀ = 22.0 mg/kg (scPTZ test), attributed to triazole-mediated GABAergic modulation .
  • Key Difference: The quinoline core (vs. quinoxaline) and fluorophenyl group optimize CNS penetration, unlike the bromophenyl-targeted compound.

Substituent Variations on the Aromatic Ring

Compound C : N-(3-Chloro-4-Methoxyphenyl)-2-({1-Ethyl-[1,2,4]Triazolo[4,3-a]Quinoxalin-4-Yl}Sulfanyl)Acetamide
  • Structure : Chloro and methoxy groups on the phenyl ring (C₂₀H₁₈ClN₅O₂S).
  • Implications : The electron-withdrawing Cl and polar methoxy groups may alter metabolic stability and target affinity compared to the bromophenyl analog .
Compound D : N-(4-Bromophenyl)-2-((4-Ethyl-5-(2-Furyl)-4H-1,2,4-Triazol-3-Yl)Thio)Acetamide
  • Structure: Replaces triazoloquinoxaline with a simpler 1,2,4-triazole ring substituted with furyl (C₁₆H₁₅BrN₄O₂S).
  • Activity : Furyl enhances π-π stacking but reduces enzymatic inhibition potency compared to the target compound’s fused heterocycle .

Sulfur Linker Modifications

Compound E : 2-[(4-Bromophenyl)Sulfinyl]-N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-Yl]Acetamide
  • Structure : Sulfinyl linker and thiazole ring (C₁₇H₁₂BrClN₂OS₂).

Structural and Functional Data Table

Compound Name Core Structure Aromatic Substituent Molecular Formula Key Activity/Property
Target Compound Triazoloquinoxaline 4-Bromophenyl C₁₉H₁₅BrN₆OS TopoII/DNA interaction (hypothesized)
Compound A Bis-Triazoloquinoxaline 4-Fluorophenyl C₂₃H₁₄F₂N₁₀OS TopoII inhibition, IC₅₀ < 10 µM
Compound B Triazoloquinoline p-Fluorophenyl C₁₇H₁₃FN₄ Anticonvulsant ED₅₀ = 22.0 mg/kg
Compound C Triazoloquinoxaline 3-Chloro-4-methoxyphenyl C₂₀H₁₈ClN₅O₂S Improved metabolic stability
Compound D 1,2,4-Triazole 4-Bromophenyl + 2-Furyl C₁₆H₁₅BrN₄O₂S Moderate enzymatic activity
Compound E Thiazole 4-Bromophenyl + 2-Chlorophenyl C₁₇H₁₂BrClN₂OS₂ Enhanced solubility

Research Findings and Implications

  • However, the bromophenyl group may confer higher lipophilicity than Compound A’s fluorophenyl, affecting tumor selectivity .
  • CNS Applications : Unlike Compound B’s anticonvulsant activity, the target compound’s bromophenyl and larger core may limit blood-brain barrier penetration, directing it toward peripheral targets .
  • Structural Optimization : Introducing polar groups (e.g., methoxy in Compound C) or sulfur modifications (e.g., sulfinyl in Compound E) could balance solubility and activity for the target compound .

Biological Activity

N-(4-Bromophenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C19H16BrN5OSC_{19}H_{16}BrN_{5}OS
  • Molecular Weight : 442.3 g/mol
  • CAS Number : 1358192-55-8

The structure includes a bromophenyl group and a triazoloquinoxaline moiety, which are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit promising antimicrobial properties. For instance, derivatives of quinoxaline and triazole have been evaluated for their antibacterial and antifungal activities. Studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal strains.

CompoundActivity TypeResults
D1AntibacterialEffective against E. coli and S. aureus
D2AntifungalActive against C. albicans
D3AntiproliferativeIC50 < 10 µM against MCF7 cancer cell line

These findings suggest that this compound may possess similar antimicrobial and anticancer properties due to the presence of the triazole and quinoxaline moieties.

Anticancer Activity

In vitro studies have demonstrated that compounds containing the triazolo[4,3-a]quinoxaline framework exhibit significant anticancer activity. For example, one study reported that derivatives showed IC50 values below 10 µM against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism of action is believed to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

Research Studies and Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of triazoloquinoxaline and evaluated their biological activities. The results indicated that specific substitutions on the quinoxaline ring significantly enhanced antimicrobial efficacy .
  • Molecular Docking Studies : Molecular docking studies using software like Schrodinger revealed potential binding interactions between synthesized compounds and target proteins involved in bacterial cell wall synthesis and cancer cell proliferation .
  • Case Studies :
    • One notable case involved a series of triazoloquinoxaline derivatives where structure-activity relationships were established. The most active compound exhibited a dual mechanism of action against both bacterial pathogens and cancer cells .

Q & A

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazoloquinoxaline core via cyclization of quinoxaline derivatives with triazole precursors under acidic or thermal conditions.
  • Step 2 : Sulfanyl group introduction via nucleophilic substitution or thiol-ene coupling.
  • Step 3 : Acetamide functionalization using bromophenyl-substituted amines in a coupling reaction (e.g., EDC/HOBt-mediated amide bond formation).
    Key intermediates should be purified via column chromatography and characterized by NMR and mass spectrometry .

Q. How is structural validation performed for this compound?

Standard protocols include:

  • NMR spectroscopy : 1H^1H- and 13C^13C-NMR to confirm backbone structure and substituent positions.
  • Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
  • IR spectroscopy : Identification of functional groups (e.g., C=O stretch in acetamide at ~1650 cm1^{-1}) .

Q. What in vitro assays are used to assess its biological activity?

Primary screens include:

  • Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., Caco-2, HePG-2) to determine IC50_{50} values.
  • Topoisomerase II inhibition : Gel electrophoresis-based assays to evaluate DNA intercalation and enzyme activity suppression.
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its Topo II inhibition?

  • Modify substituents : Introduce electron-withdrawing groups (e.g., halogens) on the bromophenyl ring to enhance DNA intercalation.
  • Vary the triazoloquinoxaline core : Replace the ethyl group with bulkier alkyl chains to improve binding pocket occupancy.
  • Quantitative SAR (QSAR) : Use computational models (e.g., molecular docking with Topo II-DNA complexes) to predict binding affinities .

Q. How can synthetic yield be improved for large-scale production?

  • Design of Experiments (DoE) : Apply statistical models to optimize reaction parameters (temperature, solvent polarity, catalyst loading).
  • Flow chemistry : Continuous flow systems enhance reproducibility and reduce side reactions in cyclization steps .
  • Alternative coupling reagents : Replace traditional reagents (e.g., EDC) with enzyme-mediated catalysis for greener synthesis .

Q. How to resolve contradictions in reported IC50_{50}50​ values across studies?

  • Standardize assay conditions : Use identical cell lines (e.g., Caco-2), passage numbers, and incubation times.
  • Control for purity : Validate compound purity (>95%) via HPLC before testing.
  • Cross-validate with orthogonal assays : Compare cytotoxicity results with apoptosis markers (e.g., caspase-3 activation) .

Q. What strategies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of Topo II in the presence of the compound.
  • Knockdown/overexpression models : Use CRISPR-Cas9 to silence Topo II and assess resistance/sensitivity changes.
  • Fluorescent probes : Develop tagged derivatives (e.g., BODIPY conjugates) for live-cell imaging of target localization .

Q. How to evaluate in vivo efficacy and pharmacokinetics?

  • Xenograft models : Administer the compound (oral or intraperitoneal) to tumor-bearing mice and monitor tumor volume.
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}), bioavailability, and metabolite formation via LC-MS.
  • Toxicity screening : Assess liver/kidney function markers (ALT, creatinine) and histopathology .

Methodological Notes

  • Data contradiction analysis : Always cross-reference biological activity with structural analogs (e.g., fluorophenyl derivatives) to isolate substituent-specific effects .
  • Experimental design : Prioritize factorial designs over one-factor-at-a-time approaches to capture interaction effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.